β-Nicotinamide Mononucleotide-13C5 synthesis and purification
β-Nicotinamide Mononucleotide-13C5 synthesis and purification
Topic: Chemo-Enzymatic Synthesis and Purification of
Technical Whitepaper: Precision Synthesis of -Nicotinamide Mononucleotide-13C5
Executive Summary
The metabolic tracing of NAD+ flux is a critical frontier in aging research and oncology.
Strategic Synthesis Architecture
The Isotope Strategy
The "13C5" designation refers to the uniform labeling of the ribofuranose ring. We utilize a coupled enzyme cascade to transfer the phosphoribosyl moiety from [U-
The Pathway:
-
Activation: Phosphorylation of [U-
C ]-Ribose to Ribose-5-Phosphate (R5P). -
Pyrophosphorylation: Conversion of R5P to Phosphoribosyl Pyrophosphate (PRPP).[1]
-
Glycosylation: Condensation of NAM and PRPP via Nicotinamide Phosphoribosyltransferase (NAMPT).
Reaction Pathway Visualization
Figure 1: Coupled enzymatic cascade for the synthesis of [Ribose-13C5]-NMN. Blue/Yellow paths indicate the flow of the
Materials & Reagents
| Component | Grade/Spec | Purpose |
| [U- | >99% Isotopic Purity | Source of |
| Nicotinamide (NAM) | HPLC Grade, >99% | The base moiety. |
| ATP (Disodium salt) | 100 mM Stock | Phosphate donor and energy source. |
| Recombinant Human NAMPT | >5 U/mg | Catalyzes the rate-limiting condensation. |
| PRPP Synthetase (PRS) | Bacterial/Human source | Converts R5P to PRPP.[2] |
| Ribokinase (RK) | E. coli source | Phosphorylates Ribose to R5P. |
| Inorganic Pyrophosphatase | Yeast source | Hydrolyzes PPi to drive reaction forward. |
| Resin AG MP-1 | Chloride form, 100-200 mesh | Strong anion exchange for purification. |
Experimental Protocol
Phase 1: The One-Pot Enzymatic Synthesis
Rationale: A one-pot system minimizes loss of the unstable PRPP intermediate. Inorganic pyrophosphatase is added to prevent product inhibition by PPi.
Reaction Mix (Final Volume: 10 mL):
-
Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl
, 2 mM DTT. -
Substrates:
-
10 mM [U-
C ]-D-Ribose -
12 mM Nicotinamide (1.2 eq)
-
25 mM ATP (2.5 eq)
-
-
Enzyme Cocktail:
-
Ribokinase (RK): 0.5 U/mL
-
PRPP Synthetase (PRS): 1.0 U/mL
-
NAMPT: 2.0 U/mL
-
Inorganic Pyrophosphatase (PPase): 5 U/mL
-
Procedure:
-
Dissolve substrates in the buffer on ice. Adjust pH to 7.5 if necessary using 1M NaOH.
-
Add the enzyme cocktail.
-
Incubation: Incubate at 37°C with gentle shaking (150 rpm).
-
Monitoring: At
hours, withdraw 50 µL aliquots. Quench with 50 µL methanol, centrifuge, and analyze via HPLC (C18 column, 260 nm). -
Termination: The reaction typically reaches plateau at 12-16 hours. Terminate by heating at 85°C for 3 minutes (denatures enzymes) or by ultrafiltration (10 kDa cutoff) to recover enzymes.
Phase 2: Purification Workflow
Rationale: NMN is a zwitterion but behaves as an anion at neutral pH due to the phosphate group. Anion exchange chromatography is the gold standard for separating NMN from unreacted NAM (neutral) and ATP/ADP (highly charged).
Step-by-Step Purification:
-
Column Preparation: Pack a column (
cm) with AG MP-1 (Formate form) .-
Note: Convert Chloride form to Formate by washing with 5M Sodium Formate, then water until conductivity is < 5 µS.
-
-
Loading: Load the filtered reaction mixture onto the column at 1 mL/min.
-
Wash: Elute with 5 column volumes (CV) of Milli-Q water.
-
Result: Unreacted Nicotinamide and Ribose elute in the void volume.
-
-
Gradient Elution: Apply a linear gradient of 0 to 100 mM Formic Acid over 10 CV.
-
Elution Order: NMN typically elutes between 20-40 mM Formic Acid. ADP/ATP elute later at higher ionic strengths.
-
-
Fraction Analysis: Check absorbance at 260 nm. Pool NMN-containing fractions.
-
Lyophilization: Freeze-dry the pooled fractions immediately.
-
Critical: Formic acid is volatile and will be removed, leaving pure
-NMN zwitterion.
-
Workflow Diagram
Figure 2: Downstream processing workflow for isolation of high-purity
Analytical Validation (QC)
Every batch must be validated to confirm isotope incorporation and stereochemical purity.
Mass Spectrometry (LC-MS/MS)
-
Method: ESI-MS in Positive Mode.
-
Expectation:
-
Unlabeled NMN [M+H]+:
335.06 -
-NMN-13C5 [M+H]+:
340.06 (+5 Da shift).
-
-
Purity Check: No peak at 335 (indicates 100% labeling efficiency).
Nuclear Magnetic Resonance (NMR)
-
H-NMR (D
O): Focus on the anomeric proton (H1').-
-Anomer: H1' appears as a doublet at
6.0-6.2 ppm with a coupling constant Hz. -
C-Coupling: Due to the
C label, the H1' signal will split further into a large doublet ( Hz).
-
-Anomer: H1' appears as a doublet at
-
P-NMR: Single peak at
-0.5 to -1.0 ppm (referenced to H PO ), confirming the mono-phosphate ester.
HPLC Purity
-
Column: Amide/HILIC column (e.g., TSKgel Amide-80).
-
Mobile Phase: Acetonitrile:10mM NH
OAc (70:30). -
Requirement: >98% area under the curve (AUC).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | PRPP hydrolysis | Ensure temperature is strictly 37°C; increase PPase concentration to drive equilibrium. |
| Incomplete Conversion | NAMPT inhibition | NAMPT is inhibited by NMN (product inhibition). Keep reaction time <16h or use excess PRPP. |
| Impurity in NMR | Formate contamination | Lyophilize twice; resuspend in D |
References
-
Revollo, J. R., et al. (2004). The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells. Journal of Biological Chemistry.
-
BOC Sciences. β-Nicotinamide Mononucleotide-13C5 Product Specifications.
-
Ratajczak, J., et al. (2016). NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells. Nature Communications.
-
Makarov, M. V., & Migaud, M. E. (2019).[3] Syntheses of NAD+ and its analogues. Beilstein Journal of Organic Chemistry.
-
Sigma-Aldrich. Enzymatic Assay of Phosphoribosyl-Pyrophosphate Synthetase.
